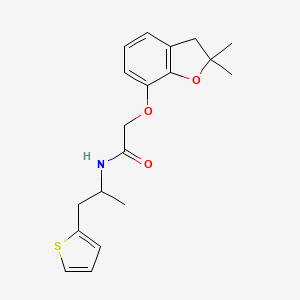

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-thiophen-2-ylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-13(10-15-7-5-9-24-15)20-17(21)12-22-16-8-4-6-14-11-19(2,3)23-18(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPVMZYYTSWNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under various conditions depending on the specific reaction.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Amine derivatives from the reduction of the acetamide group.

Substitution: Substituted benzofuran or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzofuran and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The acetamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Acetamide derivatives are widely studied for their diverse biological activities, including antimicrobial, pesticidal, and ligand-binding properties. Below is a comparative analysis of structurally related compounds:

Key Observations

Aromatic vs. This aromaticity may enhance binding to biological targets compared to simpler chloroacetamides . In contrast, dichlorophenyl-substituted analogues (e.g., ) exhibit stronger electronegativity and steric effects, favoring interactions with enzymes like fatty acid synthases.

Bioactivity Trends :

- Chlorinated derivatives (e.g., alachlor, dimethenamid) are extensively used as herbicides due to their ability to disrupt plant-specific metabolic pathways .

- Thiophene-containing compounds (e.g., target compound) are less common in agrochemicals but may offer unique modes of action, such as interference with insect chitin synthesis, as suggested by studies on thiophene bioactivity in pest control .

Synthetic Methods :

- The target compound’s synthesis likely involves coupling a benzofuran-7-ol derivative with a bromoacetamide intermediate, analogous to the EDC-mediated coupling methods described for dichlorophenylacetamides .

- Compared to alachlor’s industrial-scale production, the target compound’s synthesis is more complex due to the dihydrobenzofuran scaffold, requiring precise stereochemical control.

Crystallographic and Conformational Analysis :

- Like the dichlorophenyl-thiazole acetamide , the target compound may exhibit conformational flexibility in the N-bound propan-2-yl group, affecting its binding to biological targets.

- Hydrogen-bonding patterns observed in related acetamides (e.g., R₂²(8) motifs in ) suggest that the target compound’s amide group could participate in similar intermolecular interactions, influencing solubility and crystal packing.

Q & A

Q. What are the recommended synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Oxyacetamide Formation : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in DMF or THF. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .

- Amide Coupling : The intermediate chloroacetamide is coupled with 1-(thiophen-2-yl)propan-2-amine using coupling agents like EDC/HOBt in dichloromethane.

- Optimization : Adjusting solvent polarity, temperature (40–60°C), and catalyst loading (e.g., 1.2 eq. of base) improves yield. Purity is validated via HPLC (>95%) .

Q. Table 1: Synthesis Parameters

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, RT | TLC (9:1 hexane:EtOAc) | 65–70 |

| 2 | EDC/HOBt, DCM, 40°C | HPLC | 75–80 |

Q. How can the structural integrity and purity of the compound be validated?

Analytical characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of dihydrobenzofuran (δ 1.4 ppm for dimethyl groups), thiophene (δ 6.8–7.2 ppm), and acetamide (δ 2.1 ppm for carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃NO₃S: 366.1471) .

- HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What solvent systems are suitable for solubility and stability studies?

The compound’s solubility varies by solvent:

- High Solubility : DMSO (>50 mg/mL), methanol (10–15 mg/mL).

- Low Solubility : Water (<0.1 mg/mL).

Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), with HPLC tracking decomposition products (e.g., hydrolysis of the acetamide group in acidic conditions) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or hydrolysis?

- Oxidation : The thiophene moiety is prone to oxidation with agents like H₂O₂, forming sulfoxide derivatives. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order kinetics under acidic conditions .

- Hydrolysis : The acetamide bond hydrolyzes in basic media (pH >10) via nucleophilic attack by OH⁻, yielding carboxylic acid and amine byproducts. Activation energy (Eₐ) is calculated using Arrhenius plots .

Q. Table 2: Degradation Pathways

| Condition | Major Product | Half-Life (h) |

|---|---|---|

| 0.1M HCl, 25°C | 2-((2,2-dimethylbenzofuran-7-yl)oxy)acetic acid | 48 |

| 0.1M NaOH, 25°C | 1-(thiophen-2-yl)propan-2-amine | 24 |

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The dihydrobenzofuran group shows hydrophobic binding to active sites (ΔG = −8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

Discrepancies between in silico predictions and experimental results (e.g., lower-than-expected IC₅₀ in kinase assays) may arise from:

Q. How are structure-activity relationships (SARs) explored for derivatives?

- Substituent Variation : Replace thiophene with furan or pyridine to assess π-π stacking effects.

- Bioisosteric Replacement : Swap the dihydrobenzofuran with indane; evaluate via cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. Table 3: SAR Analysis

| Derivative | IC₅₀ (μM) COX-2 | LogP |

|---|---|---|

| Parent Compound | 1.2 | 3.5 |

| Furan Analog | 2.8 | 2.9 |

| Indane Analog | 0.9 | 4.1 |

Q. What methodologies assess pharmacokinetic properties like metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.